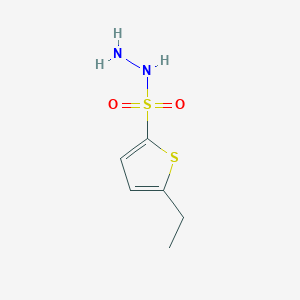

5-Ethylthiophene-2-sulfonohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethylthiophene-2-sulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S2/c1-2-5-3-4-6(11-5)12(9,10)8-7/h3-4,8H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYGRWDTBMUPTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Protocol for synthesizing sulfonamides using 5-Ethylthiophene-2-sulfonohydrazide

Introduction: The Thiophene Advantage

In modern medicinal chemistry, the "benzene-to-thiophene" exchange is a classic bioisosteric strategy.[1] Thiophene rings offer distinct electronic properties (electron-rich) and altered lipophilicity (

This guide details the use of 5-Ethylthiophene-2-sulfonohydrazide as a superior sulfonylating agent.[1] Unlike traditional sulfonyl chlorides, which are moisture-sensitive and corrosive, this sulfonohydrazide is a stable solid that allows for Direct Oxidative Coupling (DOC) with amines.[1] This route avoids the generation of HCl and accommodates acid-sensitive functional groups.

Chemical Profile: The Reagent

This compound acts as a "masked" sulfonyl source.[1] Under oxidative conditions, it releases diimide (

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 78380-36-6 |

| Molecular Weight | 206.29 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in |

| Stability | Stable at RT; Decomposes >100°C (gas evolution) |

| Handling | Store under inert atmosphere (Argon/N2) recommended to prevent slow oxidation.[1][2] |

Methodology: Experimental Protocols

Protocol A: The "Green" Iodine-Mediated Coupling (Standard)

Best for: Primary and secondary amines, high-throughput screening, and metal-free requirements.[1]

Principle: Molecular Iodine (

Reagents:

-

This compound (1.0 equiv)[1]

-

Target Amine (1.2 equiv)[1]

-

Catalyst:

(20 mol%)[1] -

Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq.[1] solution) (2.0 equiv)

-

Solvent: Water or Ethyl Acetate (biphasic systems work well)[1]

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a stir bar, add This compound (1.0 mmol, 206 mg) and the Target Amine (1.2 mmol).

-

Solvent: Add solvent (3.0 mL). If the amine is a solid, ensure partial dissolution.

-

Catalyst Addition: Add

(0.2 mmol, 50 mg). The solution will turn dark brown/red. -

Oxidant Addition (CRITICAL): Add TBHP (2.0 mmol) dropwise over 5 minutes.

-

Reaction: Seal the vial (with a pressure-relief cap or needle vent) and heat to 80°C for 4–6 hours.

-

Endpoint: The dark iodine color often fades to a lighter orange/yellow as the reaction completes and iodine is consumed/cycled.

-

-

Workup: Cool to RT. Quench with sat.

(sodium thiosulfate) to remove residual iodine (color changes to clear/pale yellow).[1] Extract with EtOAc ( -

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Copper-Catalyzed Aerobic Coupling (Advanced)

Best for: Sterically hindered amines, anilines, or when Iodine fails.[1]

Principle: A Single Electron Transfer (SET) mechanism where Copper(II) facilitates the radical generation.[1]

Reagents:

Procedure:

-

Combine Hydrazide, Amine, Base, and Cu-catalyst in a tube.

-

Add DMSO.[3]

-

Aeration: The reaction requires Oxygen.[1] Do not purge with Argon. Leave the tube open to air or attach an

balloon. -

Heat to 100°C for 12 hours.

-

Dilute with water (exothermic!) and extract with EtOAc.

Mechanistic Insight & Visualization[1]

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via a simple nucleophilic attack.[1] It involves the formation of a transient Sulfonyl Radical .[1]

Figure 1: Mechanistic pathway of oxidative sulfonylation. The evolution of Nitrogen gas is the irreversible driving force of the reaction.

The Self-Validating System (Troubleshooting)

Use these sensory cues to validate the reaction in real-time without needing HPLC at every step.

| Observation | Diagnosis | Corrective Action |

| No Gas Evolution upon oxidant addition | Hydrazide is not oxidizing.[1] | Check oxidant quality (TBHP degrades over time). Ensure temp is >60°C. |

| Persistent Dark Purple Color (Protocol A) | Iodine is not cycling; Reaction stalled.[1] | Add more TBHP (oxidant) to regenerate Iodine species. |

| Precipitate forms immediately | Likely the salt of the Amine + Hydrazide (acid-base).[1] | Increase temperature to dissociate the salt and allow oxidation to proceed. |

| Low Yield / Complex Mixture | Radical dimerization (homocoupling).[1] | Add the Amine in excess (1.5–2.0 equiv) to trap the radical efficiently.[1] |

References

-

Iodine-Catalyzed Sulfonylation: Chen, J., et al. (2019).[1][4] "Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides."[1][4][5] RSC Advances.

-

Electrochemical & Oxidative Methods: Laudadio, G., et al. (2019). "Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols." Chemical Science.

-

Copper-Catalyzed Cross Coupling: Feng, G., et al. (2022).[1] "Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles." RSC Advances.

-

Thiophene Medicinal Importance: Shah, P., & Verma, P. K. (2018). "Therapeutic importance of synthetic thiophene." Chemistry Central Journal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05956H [pubs.rsc.org]

- 4. Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert -amines: a green and efficient protocol for the synthesis of sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07361B [pubs.rsc.org]

- 5. Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 5-Ethylthiophene-2-sulfonohydrazide in Medicinal Chemistry

[1]

Abstract

This application note details the synthetic utility of 5-Ethylthiophene-2-sulfonohydrazide (CAS: 78380-36-6) , a versatile organosulfur building block.[1] Unlike traditional sulfonyl chlorides, which are moisture-sensitive and harsh, this sulfonohydrazide offers a stable, solid-state alternative for introducing the (5-ethylthiophen-2-yl)sulfonyl pharmacophore.[1] This guide outlines two primary reaction pathways: (1) Oxidative Amidation for sulfonamide synthesis and (2) C–H Functionalization of indoles, alongside mechanistic insights into desulfitative cross-coupling capabilities.[1]

Introduction: The Thiophene Advantage

The thiophene ring is a bioisostere of benzene, frequently employed in drug design to improve lipophilicity and metabolic stability. The addition of the 5-ethyl group enhances the hydrophobic interaction of the molecule within protein binding pockets, making this specific derivative highly relevant for kinase inhibitors and diuretic development.

However, the direct handling of 5-ethylthiophene-2-sulfonyl chloride can be problematic due to hydrolytic instability.[1] The corresponding sulfonohydrazide serves as a robust surrogate, capable of generating sulfonyl radicals (

Mechanistic Pathways

Understanding the divergence in reactivity is critical for experimental design.[1] The sulfonohydrazide moiety can react via two distinct pathways depending on the catalyst and temperature.

Path A: Sulfonyl Radical Formation (Retention of )

Under oxidative conditions (e.g.,

Path B: Desulfitative Decomposition (Loss of )

In the presence of Palladium catalysts or high heat, the intermediate sulfonyl species extrudes

Figure 1: Divergent reaction pathways for sulfonohydrazides. Path A retains the sulfur moiety for sulfone/sulfonamide synthesis, while Path B extrudes gas to form C-C bonds.

Protocol 1: Metal-Free Synthesis of Sulfonamides

Application: Direct synthesis of sulfonamides from amines without using acid chlorides.[1] Mechanism: Iodine-catalyzed oxidative coupling.[1][3] Green Chemistry: Uses water/ethyl acetate; avoids toxic transition metals.[1]

Materials

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: Molecular Iodine (

) (20 mol%)[1] -

Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq.[1] solution) (2.0 equiv)

-

Solvent: Water or Ethyl Acetate (EtOAc)[1]

Step-by-Step Methodology

-

Charge: To a reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol) and the target amine (1.2 mmol).

-

Catalyst Addition: Add

(0.2 mmol) followed by the solvent (2.0 mL). -

Oxidant Addition: Dropwise add TBHP (2.0 mmol) at room temperature.

-

Reaction: Stir the mixture vigorously at room temperature (25 °C) for 4–6 hours.

-

Visual Check: The evolution of nitrogen gas (bubbling) indicates the decomposition of the hydrazide is proceeding.

-

-

Quench: Add saturated aqueous

(sodium thiosulfate) to quench excess iodine (color changes from dark brown to clear/yellow).[1] -

Extraction: Extract with EtOAc (

mL). Wash combined organics with brine.[1] -

Purification: Dry over

, concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Why this works: The iodine oxidizes the hydrazide to a sulfonyl iodide/radical intermediate, which is highly electrophilic toward the amine. TBHP regenerates the iodine, closing the catalytic cycle.

Protocol 2: C–H Sulfonylation of Indoles

Application: Late-stage functionalization of indole-based alkaloids.[1] Mechanism: Copper-catalyzed radical cross-coupling.[1][4][5] Target: C3-sulfonylation of the indole ring.

Materials

-

Substrate: this compound (1.0 equiv)

-

Target: Indole derivative (1.0 equiv)[1]

-

Catalyst: Copper(II) Acetate (

) or Copper(I) Iodide (CuI) (10–20 mol%)[1] -

Solvent: DMSO or Acetonitrile (MeCN)[1]

-

Atmosphere: Open air (requires

as terminal oxidant)[1]

Step-by-Step Methodology

-

Preparation: In a reaction vial, dissolve the Indole (0.5 mmol) and Sulfonohydrazide (0.5 mmol) in DMSO (2.0 mL).

-

Catalyst: Add

(0.05 mmol). -

Activation: Heat the mixture to 80–100 °C under an air atmosphere.

-

Monitoring: Monitor via TLC (typically 3–8 hours). The hydrazide spot will disappear, and a more polar sulfone spot will appear.

-

Workup: Dilute with water (10 mL) and extract with Ethyl Acetate.

-

Tip: DMSO is difficult to remove; wash the organic layer 5 times with water to remove the solvent.[1]

-

-

Isolation: Purify via flash chromatography.

Figure 2: Workflow for the C-H Sulfonylation of Indoles.

Troubleshooting & Optimization

The following table summarizes common issues and validated solutions based on sulfonohydrazide chemistry.

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol 1) | Incomplete oxidation | Increase TBHP to 3.0 equiv or slightly warm to 40°C. |

| No Reaction (Protocol 2) | Oxygen starvation | Ensure the reaction vessel is not sealed tight; use an |

| Desulfitation (SO2 loss) | Temperature too high | Lower temperature below 80°C. High heat favors |

| Side Products (Disulfides) | Reductive dimerization | Increase oxidant load; ensure catalyst (Cu or I2) is fresh.[1] |

Safety & Handling

-

Hydrazide Stability: While this compound is a solid, it can decompose exothermically at high temperatures releasing nitrogen gas.[1] Store in a cool, dry place.

-

Oxidants: TBHP is an organic peroxide.[1] Handle with care behind a blast shield; never mix directly with transition metal solids (add solvent first).[1]

References

-

Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines. RSC Advances. (2019).[1] A green protocol for sulfonamide synthesis.[1][3][6]

-

Copper-Catalyzed Cross-Coupling of Sulfonyl Hydrazides. Organic Chemistry Portal. (2022). Mechanisms of radical generation from sulfonohydrazides.

-

Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides. Chemical Review and Letters. (2024). Comprehensive review on desulfitative coupling.

-

Mechanistic Studies of Palladium-Catalyzed Desulfinative Cross-Coupling.Journal of the American Chemical Society. (2020). Detailed analysis of

extrusion pathways. [1][7]

Sources

- 1. 5-Ethyl-2-thiophenecarboxaldehyde | C7H8OS | CID 169830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Selective Conversion of 5-Ethylthiophene-2-sulfonohydrazide to Sulfonyl Chlorides

Abstract & Strategic Overview

This application note details the protocol for the oxidative conversion of 5-Ethylthiophene-2-sulfonohydrazide to 5-Ethylthiophene-2-sulfonyl chloride . While sulfonyl chlorides are typically synthesized from thiols or sulfonic acids, sulfonohydrazides serve as stable, crystalline surrogates that can be "unmasked" under mild oxidative conditions.

The Core Challenge: The thiophene ring is electron-rich (

The Solution: We utilize a N-Chlorosuccinimide (NCS) / HCl mediated pathway. This method is kinetically controlled to favor the oxidation of the hydrazide moiety over the chlorination of the thiophene ring, ensuring high purity and preventing the formation of 3-chloro-5-ethylthiophene byproducts.

Chemical Mechanism & Rationale[1][2][3][4]

The transformation proceeds via an oxidative chlorination mechanism.[1][2][3] Unlike harsh electrophilic sources, the NCS/HCl system generates a controlled concentration of electrophilic chlorine species (likely

Mechanistic Pathway

-

N-Chlorination: The hydrazide nitrogen attacks the electrophilic chlorine source.

-

Diazenyl Formation: Elimination of HCl yields a sulfonyl diazenyl intermediate (

). -

Extrusion & Capture: Loss of dinitrogen (

) generates a sulfonyl radical/cation pair which recombines with chloride to form the sulfonyl chloride.

Figure 1: Mechanistic pathway for the oxidative chlorination of sulfonohydrazides.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| This compound | Substrate | 1.0 | Purity >97% recommended.[2] |

| N-Chlorosuccinimide (NCS) | Oxidant/Cl Source | 2.2 | Recrystallize if yellow (decomposed). |

| HCl (2M aq) | Catalyst/Cl Source | 4.0 | Do not use Conc. HCl (too aggressive). |

| Acetonitrile (MeCN) | Solvent | - | HPLC Grade. |

| Ethyl Acetate / Hexanes | Extraction | - | For workup. |

Step-by-Step Procedure (NCS Method)

Step 1: Preparation (0 min)

-

Charge a round-bottom flask with This compound (1.0 mmol).

-

Add Acetonitrile (5 mL per mmol substrate). Stir until a fine suspension or solution is achieved.

-

Cool the reaction mixture to 0–5 °C using an ice/water bath. Critical: Lower temperature suppresses ring chlorination.

Step 2: Reagent Addition (10 min)

-

Add 2M HCl (4.0 equiv) dropwise.

-

Add NCS (2.2 equiv) portion-wise over 5 minutes.

-

Observation: You will observe mild gas evolution (

) and a color change (typically to pale yellow).

Step 3: Reaction (1–2 Hours)

-

Allow the mixture to stir at 0–10 °C for 1 hour.

-

Monitor via TLC (Hexane:EtOAc 3:1). The hydrazide spot (polar, baseline) should disappear; the sulfonyl chloride spot (non-polar, high Rf) should appear.

-

Note: Do not let the reaction warm to room temperature unless conversion is stalled (<50% after 1h).

Step 4: Workup & Isolation

-

Dilute the reaction mixture with cold water (10 mL).

-

Extract immediately with Ethyl Acetate or Dichloromethane (3 x 10 mL).

-

Wash the combined organic layers with Brine (2 x 10 mL) to remove succinimide byproducts.

-

Dry over anhydrous

and filter. -

Concentrate under reduced pressure at < 30 °C . Warning: Thiophene sulfonyl chlorides are thermally unstable.

Step 5: Storage

-

The resulting oil/solid should be used immediately for the next step (e.g., sulfonamide formation).

-

If storage is necessary, store at -20 °C under Argon.

Analytical Data & Troubleshooting

Expected Analytical Profile

-

Physical State: Yellowish oil or low-melting solid.

-

1H NMR (CDCl3):

-

7.70 (d, 1H, H-3 thiophene) – Shifted downfield due to

- 6.90 (d, 1H, H-4 thiophene).

-

2.90 (q, 2H,

-

1.35 (t, 3H,

-

Absence: No broad singlet at

8–10 ppm (Hydrazide NH).

-

7.70 (d, 1H, H-3 thiophene) – Shifted downfield due to

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of product during workup. | Perform extraction quickly with cold water. Avoid basic washes (NaHCO3) which accelerate hydrolysis. |

| Ring Chlorination | Reaction temperature too high. | Maintain T < 5 °C. Ensure NCS is added slowly. |

| Incomplete Reaction | Old/Wet NCS. | Recrystallize NCS from benzene/hexane or increase equivalents to 2.5. |

| Red/Dark Color | Polymerization of thiophene. | Radical inhibitor (BHT) can be added (1 mol%), though this may slow the desired reaction. |

Process Workflow Diagram

The following flowchart illustrates the critical decision points and process flow for the synthesis.

Figure 2: Operational workflow for the synthesis of 5-ethylthiophene-2-sulfonyl chloride.

References

-

Xu, S., et al. (2021).[2] "Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides with NXS." Molecules, 26(18), 5626.

-

Veisi, H., et al. (2011).[3] "In Situ Preparation of Sulfonyl Chlorides from Thiols by Oxidation with N-Chlorosuccinimide." Synlett, 2011(16), 2315–2320.

-

Bahrami, K., et al. (2009).[1][3] "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides." Journal of Organic Chemistry, 74(24), 9287–9291.

Sources

Application Notes & Protocols: 5-Ethylthiophene-2-sulfonohydrazide as a Versatile Sulfonyl Radical Precursor

Introduction: The Ascendancy of Sulfonyl Radicals in Modern Synthesis

Sulfonyl radicals have emerged as powerful and versatile intermediates in the field of organic synthesis. Their ability to participate in a wide array of transformations, including the formation of C-S and S-N bonds, has made them indispensable tools for the construction of complex molecules.[1] The resulting sulfone and sulfonamide moieties are prevalent in a multitude of pharmaceuticals, agrochemicals, and materials.[2][3] Consequently, the development of mild and efficient methods for generating sulfonyl radicals is of paramount importance.

Traditionally, sulfonyl radicals were accessed from sulfonyl chlorides or sulfinic acids. However, recent years have seen the rise of sulfonyl hydrazides as superior precursors due to their stability, ease of handling, and diverse reactivity under various conditions.[1] The hydrazinyl group can be readily cleaved under thermal, oxidative, radical, or transition-metal-catalyzed conditions to liberate the desired sulfonyl radical.[1]

This guide focuses on a specific and highly promising precursor: 5-Ethylthiophene-2-sulfonohydrazide . The incorporation of the ethylthiophene scaffold offers unique electronic properties and a potential handle for further synthetic modifications, making it an attractive building block for drug discovery and materials science.[4][5] We will provide a comprehensive overview of its synthesis, mechanisms of radical generation, and detailed protocols for its application in key synthetic transformations.

Synthesis of this compound

The most direct route to this compound involves a two-step process: the synthesis of the corresponding sulfonyl chloride followed by its reaction with hydrazine.

Step 1: Synthesis of 5-Ethylthiophene-2-sulfonyl chloride

The precursor, 5-ethylthiophene-2-sulfonyl chloride, can be synthesized from 2-ethylthiophene. While direct chlorosulfonation is possible, a common and reliable method involves the oxidative chlorination of a corresponding thiol or disulfide.

Protocol 1: Synthesis of 5-Ethylthiophene-2-sulfonyl chloride

Principle: This protocol outlines the oxidative chlorination of a thiol derivative to the corresponding sulfonyl chloride. The use of an oxidizing agent in the presence of a chloride source provides a direct and efficient conversion. A combination of H2O2 and SOCl2 is a highly reactive and effective reagent system for this transformation.[6]

Materials:

-

2-Ethylthiophene

-

Thionyl chloride (SOCl2)

-

Hydrogen peroxide (H2O2, 30% solution)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and the evolution of HCl gas.

-

To a stirred solution of 2-ethylthiophene (1.0 equiv) in dichloromethane (DCM), add thionyl chloride (1.2 equiv) dropwise at 0 °C.

-

After the addition is complete, slowly add hydrogen peroxide (3.0 equiv) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 5-ethylthiophene-2-sulfonyl chloride, which can be used in the next step without further purification.[6][7]

Step 2: Synthesis of this compound

Protocol 2: Synthesis of this compound

Principle: This procedure describes the nucleophilic substitution of the chloride in 5-ethylthiophene-2-sulfonyl chloride with hydrazine hydrate. The reaction is typically carried out at low temperatures to minimize the formation of the dimeric N,N'-disulfonylhydrazide byproduct.[8][9] Using an excess of hydrazine hydrate ensures complete consumption of the sulfonyl chloride.[9]

Materials:

-

5-Ethylthiophene-2-sulfonyl chloride (from Step 1)

-

Hydrazine hydrate (85-95% solution)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexanes

-

10% aqueous sodium chloride (ice-cold)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 5-ethylthiophene-2-sulfonyl chloride (1.0 equiv) in THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -30 °C using an acetone/dry ice bath.

-

Add hydrazine hydrate (2.5 equiv) dropwise to the stirred solution. A white precipitate of hydrazine hydrochloride may form.[8]

-

Stir the reaction at -30 °C for 30 minutes. Monitor the reaction by TLC until the sulfonyl chloride is consumed.

-

Add ice-cold ethyl acetate to the reaction mixture.

-

Wash the organic mixture rapidly with ice-cold 10% aqueous sodium chloride (5 times). The contact time for each wash should be less than one minute to prevent product decomposition.[8]

-

Dry the organic layer over anhydrous Na2SO4 at 0 °C, filter, and add the filtrate slowly to a stirring solution of hexanes (approx. 6 volumes of the filtrate).

-

The product, this compound, will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with hexanes, and dry under vacuum.[8][10]

Generation of the 5-Ethylthiophene-2-sulfonyl Radical: Mechanistic Pathways

The utility of this compound stems from its ability to generate the corresponding sulfonyl radical under various mild conditions. The general mechanism involves the cleavage of the N-S bond, often accompanied by the extrusion of nitrogen gas.

Figure 1: General pathways for generating the 5-ethylthiophene-2-sulfonyl radical.

Oxidative Generation

Oxidants such as iodine, tert-butyl hydroperoxide (TBHP), or electrochemical methods can initiate the formation of sulfonyl radicals.[11][12] For instance, iodine can react with the sulfonohydrazide to form a sulfonyl iodide intermediate, which then homolytically cleaves to generate the sulfonyl radical.[12]

Thermal Generation

Heating a solution of the sulfonohydrazide can lead to the homolytic cleavage of the N-S bond, although this often requires higher temperatures. This method is simple but may have limited compatibility with thermally sensitive substrates.

Photoredox Catalysis

Visible-light photoredox catalysis has become a powerful tool for radical generation under exceptionally mild conditions.[13][14] An excited photocatalyst (e.g., an iridium or ruthenium complex) can engage in a single-electron transfer (SET) with the sulfonohydrazide to initiate the radical formation process.[13] This method offers excellent functional group tolerance and temporal control over the reaction.

Applications in Organic Synthesis

Hydrosulfonylation of Alkenes and Alkynes

The addition of a sulfonyl radical across a double or triple bond is a fundamental and highly efficient method for synthesizing vinyl and alkenyl sulfones.

Protocol 3: Metal-Free Hydrosulfonylation of Styrene

Principle: This protocol details the electrochemical synthesis of (E)-vinyl sulfones from alkenes and sulfonyl hydrazides in water, avoiding the need for metal catalysts or chemical oxidants.[15] An iodide source is used as a mediator, which is electrochemically oxidized to generate an iodine radical that initiates the formation of the sulfonyl radical.[12]

Figure 2: Experimental workflow for the electrochemical hydrosulfonylation of styrene.

Materials:

-

Styrene

-

This compound

-

Sodium Iodide (NaI)

-

Deionized water

-

Ethyl acetate

-

Aqueous sodium thiosulfate (Na2S2O3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Electrolysis cell (undivided), DC power supply, graphite anode, platinum cathode.

Procedure:

-

In an undivided electrolysis cell, combine styrene (1.0 equiv), this compound (1.2 equiv), and sodium iodide (0.2 equiv) in water.

-

Equip the cell with a graphite anode and a platinum cathode.

-

Stir the mixture at room temperature while applying a constant current (e.g., 10 mA).

-

Continue the electrolysis for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

-

Upon completion, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).

-

Combine the organic layers and wash with aqueous Na2S2O3 to remove any residual iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-vinyl sulfone.[15]

| Entry | Alkene/Alkyne Substrate | Product | Typical Yield (%) |

| 1 | Styrene | (E)-1-ethyl-5-((2-phenylvinyl)sulfonyl)thiophene | 85-95 |

| 2 | 4-Methylstyrene | (E)-1-ethyl-5-((2-(p-tolyl)vinyl)sulfonyl)thiophene | 80-90 |

| 3 | 1-Octene | (E)-1-ethyl-5-((oct-1-en-2-yl)sulfonyl)thiophene | 70-80 |

| 4 | Phenylacetylene | (E)-1-ethyl-5-((2-phenylvinyl)sulfonyl)thiophene | 75-85 |

| Table 1: Representative Substrate Scope for Hydrosulfonylation Reactions. Yields are illustrative based on similar reactions with other sulfonyl hydrazides.[15] |

Radical Cascade Cyclizations

Sulfonyl radicals are excellent initiators for radical cascade reactions, enabling the rapid construction of complex cyclic structures from simple acyclic precursors.[16]

Protocol 4: Radical Cyclization of a 1,6-Diene

Principle: The 5-ethylthiophene-2-sulfonyl radical adds to one of the double bonds of a 1,6-diene. The resulting carbon-centered radical then undergoes an intramolecular cyclization onto the second double bond, forming a five- or six-membered ring. The final radical is then quenched to yield the cyclized product. This process is a powerful strategy for building carbocyclic and heterocyclic systems.

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 7. 5-ethylthiophene-2-sulfonyl chloride | 56921-00-7 [sigmaaldrich.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Catalyst-free radical fluorination of sulfonyl hydrazides in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins [organic-chemistry.org]

- 14. Photoredox-catalyzed sulfonylation of alkyl iodides, sulfur dioxide, and electron-deficient alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Metal-Free Photoredox Catalyzed Sulfonylation of Phenylhydrazines with Thiols [organic-chemistry.org]

- 16. Buy 5-(Dimethylsulfamoyl)thiophene-2-sulfonyl chloride (EVT-3507732) | 68848-52-2 [evitachem.com]

Application Notes & Protocols: Strategic Coupling of Sulfonyl Hydrazides with Boronic Acids for the Synthesis of Diaryl Sulfones and N-Arylsulfonamides

Introduction: The Versatile Role of Sulfonyl Hydrazides in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the sulfonyl-containing functional groups—specifically diaryl sulfones and N-arylsulfonamides—are of paramount importance. These motifs are integral to a wide array of therapeutic agents, exhibiting activities ranging from anticancer and antibacterial to anticonvulsant and HIV protease inhibition.[1] Traditionally, the synthesis of these compounds has relied on precursors like mutagenic sulfonyl chlorides.[1] However, the field has progressively shifted towards more stable, versatile, and safer reagents. Sulfonyl hydrazides have emerged as exceptional building blocks in this context.[2][3] They are typically stable, crystalline solids that serve as potent precursors for generating sulfonyl radicals, sulfonylating agents, or other reactive intermediates under specific catalytic conditions.[3][4]

This guide provides a detailed exploration of two primary, mechanistically distinct pathways for the coupling of sulfonyl hydrazide derivatives with boronic acids:

-

Copper-Catalyzed C-S Bond Formation: A Suzuki-type coupling that utilizes sulfonyl hydrazides as direct sulfonylating agents to produce valuable diaryl sulfones.

-

Copper-Catalyzed C-N Bond Formation: A Chan-Lam type coupling that employs sulfonyl azides (often prepared from sulfonyl hydrazides) to react with boronic acids, yielding N-arylsulfonamides under remarkably mild conditions.

We will dissect the underlying mechanisms, provide optimized reaction conditions, and present detailed experimental protocols to empower researchers to strategically leverage these powerful transformations.

Part 1: Synthesis of Diaryl Sulfones via Copper-Catalyzed C-S Cross-Coupling

The direct use of sulfonyl hydrazides as sulfonylating partners in a cross-coupling reaction with boronic acids represents a significant advance in the synthesis of diaryl sulfones. This transformation, first reported by Wu and Wang in 2014, provides a robust alternative to traditional methods.[5]

Mechanistic Rationale

The reaction proceeds via a copper-catalyzed pathway, where the sulfonyl hydrazide serves as the source of the R-SO₂ group. While the precise mechanism is subject to ongoing investigation, a plausible catalytic cycle is proposed below. The cycle begins with the coordination of the copper catalyst to the sulfonyl hydrazide. This is followed by a series of steps, likely involving an oxidative addition/reductive elimination-type sequence or radical intermediates, to forge the new carbon-sulfur bond. Steric hindrance, particularly on ortho-substituted coupling partners, can impede the reaction, suggesting that the coordination of the substrates to the metal center is a critical step.[5]

Optimized Reaction Conditions

Several variations of this reaction have been developed, with key parameters influencing efficiency and yield. The choice of catalyst, solvent, and temperature are critical for success.

| Parameter | Condition 1[5] | Condition 2[5] | General Remarks |

| Catalyst | Cu(OAc)₂ (20 mol%) | Cu(OAc)₂·H₂O (stoichiometric) | Copper(II) acetate is a consistently effective catalyst. |

| Additives | Ag₂CO₃ (2 equiv.) | [TMG][CH₃COO] (Ionic Liquid) | Additives can enhance reaction rates and yields. Silver salts may act as oxidants. |

| Solvent | Trifluoroethanol (TFE) | Ionic Liquid | TFE is often used for its ability to stabilize intermediates. |

| Temperature | Reflux | 55-60 °C (Ultrasonication) | Elevated temperatures are typically required to drive the reaction. |

| Substrate Scope | Good tolerance for EWG/EDG. | Good tolerance for various substituents. | Ortho-substituted partners on either arene may result in lower yields due to steric hindrance.[5] |

Experimental Protocol: Synthesis of 4-Methyl-4'-methoxydiphenyl Sulfone

This protocol is a representative example based on established literature.[5]

Materials:

-

p-Toluenesulfonyl hydrazide (1.0 mmol, 186.2 mg)

-

4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)

-

Copper(II) acetate (Cu(OAc)₂, 0.2 mmol, 36.3 mg)

-

Silver(I) carbonate (Ag₂CO₃, 2.0 mmol, 551.5 mg)

-

Trifluoroethanol (TFE), anhydrous (5 mL)

-

Round-bottom flask (25 mL), reflux condenser, magnetic stirrer

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add p-toluenesulfonyl hydrazide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Cu(OAc)₂ (0.2 mmol), and Ag₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).

-

Add 5 mL of anhydrous trifluoroethanol (TFE) via syringe.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts.

-

Wash the filter cake with additional ethyl acetate (2 x 10 mL).

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure diaryl sulfone product.

Part 2: Synthesis of N-Arylsulfonamides via Copper-Catalyzed C-N Cross-Coupling

The coupling of boronic acids with a nitrogen source to form C-N bonds is famously known as the Chan-Lam coupling.[6] A highly efficient and mild variant of this reaction uses sulfonyl azides as the nitrogen partner.[1][7][8] This method is notable for its operational simplicity, proceeding at room temperature in an open flask without the need for bases or specialized ligands.[1]

Mechanistic Rationale

The reaction is catalyzed by a copper(I) species, which is oxidized in situ by atmospheric oxygen to the active copper(II) state. The catalytic cycle involves the coordination of the sulfonyl azide, transmetalation with the arylboronic acid, and subsequent reductive elimination to form the N-arylsulfonamide product and regenerate the copper(I) catalyst.[1][9]

Optimized Reaction Conditions

This protocol is distinguished by its exceptionally mild and user-friendly conditions. Optimization studies have consistently shown that simple copper salts in alcoholic solvents perform best.[1][9]

| Parameter | Optimal Condition[1][9][10] | Remarks |

| Reactants | Sulfonyl Azide, Arylboronic Acid | Sulfonyl azides are used as the nitrogen source. |

| Catalyst | CuCl (10 mol%) | Copper(I) chloride is inexpensive and highly effective. Heterogeneous catalysts have also been reported.[10] |

| Base | None required | This is a major advantage, increasing functional group tolerance. |

| Ligand/Additives | None required | The reaction proceeds efficiently without any additives, simplifying the procedure. |

| Solvent | Methanol (MeOH) | Methanol is the solvent of choice, leading to high yields.[1][9] |

| Temperature | Room Temperature | The ability to run the reaction at ambient temperature is a key benefit. |

| Atmosphere | Open flask (Air) | Atmospheric oxygen is believed to facilitate the catalytic cycle.[1] |

| Substrate Scope | Broad for both partners. | Effective for arylboronic acids with EWG, EDG, and halo substituents. Sterically hindered substrates may require a slight excess of boronic acid.[1] |

Experimental Protocol: Synthesis of N-(4-chlorophenyl)benzenesulfonamide

This protocol describes the coupling of benzenesulfonyl azide with 4-chlorophenylboronic acid.

Materials:

-

Benzenesulfonyl azide (1.0 mmol, 183.2 mg)

-

4-Chlorophenylboronic acid (1.2 mmol, 187.4 mg)

-

Copper(I) chloride (CuCl, 0.1 mmol, 9.9 mg)

-

Methanol (MeOH), reagent grade (5 mL)

-

Erlenmeyer flask (25 mL), magnetic stirrer

Procedure:

-

In a 25 mL Erlenmeyer flask open to the atmosphere, combine benzenesulfonyl azide (1.0 mmol), 4-chlorophenylboronic acid (1.2 mmol), and CuCl (0.1 mmol).

-

Add a magnetic stir bar and 5 mL of methanol.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the sulfonyl azide.[1]

-

Upon completion, add 20 mL of water to the reaction mixture.

-

Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the resulting crude solid by recrystallization or column chromatography on silica gel to yield the pure N-arylsulfonamide.

Conclusion and Future Perspectives

The coupling of sulfonyl hydrazide derivatives with boronic acids offers two powerful and distinct strategies for accessing medicinally relevant scaffolds. For the synthesis of diaryl sulfones , a copper-catalyzed Suzuki-type C-S coupling provides a direct route using sulfonyl hydrazides as sulfonylating agents, albeit under thermal conditions. For N-arylsulfonamides , the Chan-Lam C-N coupling of sulfonyl azides proceeds under exceptionally mild, room-temperature conditions without the need for additives, representing a highly efficient and green chemical process.

As the field advances, we anticipate the development of even more versatile catalytic systems, including photocatalytic methods that leverage visible light to mediate these transformations under even milder conditions.[11] The continued exploration of sulfonyl hydrazides and their derivatives will undoubtedly unlock new synthetic pathways, further empowering researchers in the rapid development of novel therapeutics.

References

-

Moon, S.-Y., Nam, J., Rathwell, K., & Kim, W.-S. (2014). Copper-Catalyzed Chan–Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature. Organic Letters, 16(2), 338–339. [Link]

-

Merchant, R. R., & Lopez, J. A. (2020). A General C(sp3)–C(sp3) Cross-Coupling of Benzyl Sulfonylhydrazones with Alkyl Boronic Acids. Organic Letters, 22(6), 2271–2275. [Link]

-

Anonymous. (n.d.). A highly efficient heterogeneous copper-catalyzed Chan–Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. RSC Advances. [Link]

-

Sci-Hub. (n.d.). Copper-Catalyzed Chan–Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature. [Link]

-

Kim, H. J., et al. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. Scientific Reports, 9(1), 445. [Link]

-

Anonymous. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters. [Link]

-

Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]

-

Barabe, F., & Richardson, J. (2013). Metal-Free Coupling of Saturated Heterocyclic Sulfonylhydrazones with Boronic Acids. The Journal of Organic Chemistry, 78(24), 12532–12542. [Link]

-

Yuan, Y., et al. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega, 7(44), 39599–39613. [Link]

-

Anonymous. (n.d.). Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. RSC Advances. [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of sulfonamides. [Link]

-

ResearchGate. (2014). ChemInform Abstract: Copper-Catalyzed Chan-Lam Coupling Between Sulfonyl Azides and Boronic Acids at Room Temperature. [Link]

-

ResearchGate. (n.d.). Strategies for the functionalization of sulfonamides and the synthesis of sulfones. [Link]

-

Xu, X., et al. (2022). Visible-Light-Mediated Late-Stage Sulfonylation of Boronic Acids via N–S Bond Activation of Sulfonamides. ACS Catalysis, 12(3), 1958–1965. [Link]

-

Organic Chemistry Portal. (n.d.). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. [Link]

-

Taylor & Francis Online. (2024). Recent progress in the synthesis of C-S bond via sulfonyl hydrazides. [Link]

-

MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

-

ResearchGate. (n.d.). Sulfonyl hydrazides as sulfonyl sources in organic synthesis. [Link]

Sources

- 1. Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Chan-Lam Coupling [organic-chemistry.org]

- 7. Sci-Hub. Copper-Catalyzed Chan–Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature / Organic Letters, 2014 [sci-hub.box]

- 8. researchgate.net [researchgate.net]

- 9. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A highly efficient heterogeneous copper-catalyzed Chan–Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: Regioselective Preparation of 5-Ethylthiophene-2-Sulfonohydrazide

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-ethylthiophene-2-sulfonohydrazide , a critical intermediate in the development of sulfonylurea herbicides, antitumor sulfonamides, and heterocyclic building blocks.

While generic protocols for thiophene functionalization exist, this guide addresses specific challenges associated with the 2-ethylthiophene substrate:

-

Regiocontrol: Ensuring sulfonation occurs at the 5-position (

-substitution) rather than the 3-position. -

Stability: Managing the hydrolytic instability of the sulfonyl chloride intermediate.

-

Safety: Mitigating the risks of exothermic chlorosulfonation and hydrazine handling.

Chemical Strategy & Mechanistic Insight

Retrosynthetic Analysis

The synthesis is a two-step sequence:

-

Electrophilic Aromatic Substitution (EAS): Chlorosulfonation of 2-ethylthiophene.

-

Nucleophilic Acyl Substitution: Hydrazinolysis of the sulfonyl chloride.

Regioselectivity: The "Ethyl" Effect

Unlike electron-withdrawing groups (e.g., 2-acetylthiophene) which direct electrophiles to the 4- or 5-position via meta-direction logic, the ethyl group is an electron-donating group (EDG) .

-

Directing Effect: The ethyl group activates the ring. In thiophenes,

-positions (2 and 5) are inherently more reactive than -

Outcome: With the 2-position occupied, the 5-position is the most nucleophilic site. Steric hindrance from the ethyl group further discourages attack at the 3-position.

-

Critical Control: High temperatures can lead to thermodynamic scrambling or disulfonation. Strict temperature control (

C) is required to maintain kinetic control for the 5-isomer.

Reaction Scheme (Graphviz)[1]

Caption: Synthetic pathway emphasizing the conversion of 2-ethylthiophene to the sulfonohydrazide via the sulfonyl chloride intermediate.

Experimental Protocol

Materials & Stoichiometry[2]

| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) |

| 2-Ethylthiophene | Substrate | 1.0 | 112.19 | 0.993 |

| Chlorosulfonic Acid | Electrophile | 3.0 | 116.52 | 1.753 |

| Hydrazine Hydrate (64-80%) | Nucleophile | 3.0 | 50.06 | 1.03 |

| Chloroform ( | Solvent 1 | N/A | - | - |

| Tetrahydrofuran (THF) | Solvent 2 | N/A | - | - |

Step 1: Chlorosulfonation

Objective: Isolate 5-ethylthiophene-2-sulfonyl chloride.

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Attach a gas outlet to a scrubber (NaOH trap) to neutralize HCl gas evolved.

-

Solvent Charge: Charge 2-ethylthiophene (1.0 eq) and dry

(5 mL per gram of substrate).-

Note: While neat reactions are possible,

acts as a heat sink, preventing "hot spots" that lead to polymerization.

-

-

Cooling: Cool the solution to -10°C using an ice/salt or acetone/dry ice bath.

-

Addition: Charge Chlorosulfonic acid (3.0 eq) into the addition funnel. Add dropwise over 30–45 minutes.

-

Critical: Maintain internal temperature below 0°C. Rapid addition causes violent exotherms and darkens the mixture (decomposition).

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the non-polar thiophene.

-

-

Quench & Workup:

-

Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of acid). Caution: Violent reaction.

-

Extract the aqueous mixture with DCM (

). -

Wash combined organics with cold water (

) and cold saturated -

Dry over

, filter, and concentrate in vacuo at -

Result: A yellow/brown oil or low-melting solid. Proceed immediately to Step 2. Sulfonyl chlorides degrade upon standing.

-

Step 2: Hydrazinolysis

Objective: Conversion to this compound.

-

Setup: Clean 3-neck flask, stir bar, thermometer, nitrogen atmosphere.

-

Reagent Prep: Dissolve the crude sulfonyl chloride from Step 1 in THF (5 mL/g). Cool to 0°C .

-

Nucleophile Addition: Mix Hydrazine Hydrate (3.0 eq) with a small amount of THF. Add dropwise to the sulfonyl chloride solution.[1]

-

Chemistry Note: Excess hydrazine acts as both the nucleophile and the base to scavenge the HCl byproduct.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

Analytical Validation

Expected Data

-

Physical State: Off-white to pale yellow crystalline solid.

-

Melting Point: ~98–104°C (Typical for thiophene sulfonohydrazides).

-

NMR (DMSO-

-

1.25 (t, 3H,

-

2.80 (q, 2H,

-

4.50 (br s, 2H,

-

6.85 (d, 1H, Thiophene

-

7.45 (d, 1H, Thiophene

-

9.50 (s, 1H,

-

1.25 (t, 3H,

Process Workflow Diagram

Caption: Operational workflow highlighting the critical transfer point between the unstable intermediate and the final hydrazine addition.

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Dark/Black Reaction Mixture | Polymerization of thiophene; Temperature too high. | Ensure temperature is |

| Low Yield (Step 1) | Hydrolysis of Sulfonyl Chloride. | Quench on ice rapidly. Ensure all glassware for extraction is dry. |

| Oiling out (Step 2) | Impure intermediate or solvent retention. | Triturate the oil with cold ether/hexane to induce crystallization. |

| Safety: Fumes | HCl evolution.[3] | Use a caustic scrubber (NaOH) for the exhaust gas. |

References

- General Chlorosulfonation Protocol: Cremlyn, R. J. Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry, 2002.

-

Hydrazinolysis of Sulfonyl Chlorides: Myers, A. G., et al. "Synthesis of Sulfonyl Hydrazides." Journal of Organic Chemistry, 1997, 62, 7507.[1]

- Regiochemistry of Thiophene Substitution: Sone, T., et al. "Chlorosulfonation of 2-acylthiophenes." Bulletin of the Chemical Society of Japan, 1985. (Provides context on directing effects in thiophenes).

-

Organic Syntheses Protocol (Analogous): Friedman, L., et al. "p-Toluenesulfonylhydrazide." Organic Syntheses, Coll.[4][3] Vol. 4, p.937 (1963).

- Thiophene Sulfonamide Synthesis: El-Emary, T. I. "Synthesis and Biological Activity of Some New Thiophene Sulfonamides." Journal of the Chinese Chemical Society, 2006. (Validates stability of thiophene sulfonyl chlorides).

Sources

Catalytic systems for functionalizing 5-Ethylthiophene-2-sulfonohydrazide

Application Note: Catalytic Architectures for the Functionalization of 5-Ethylthiophene-2-sulfonohydrazide

Abstract

This compound is a high-value heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for phenyl sulfonamides in antimicrobial and antitumor drug discovery. Its unique reactivity profile stems from the electron-rich 5-ethylthiophene core coupled with the versatile sulfonohydrazide moiety. This guide details three distinct catalytic functionalization pathways: (1) Acid-catalyzed condensation for hydrazone library generation,[1][2] (2) Copper-catalyzed C-H sulfonylation of indoles via radical intermediates, and (3) Palladium-catalyzed desulfitative cross-coupling.[1][2]

Part 1: The Reactivity Landscape

The sulfonohydrazide group (

Figure 1: Divergent synthetic pathways for this compound functionalization.

Part 2: Protocol A — Acid-Catalyzed Condensation (Schiff Base Formation)[2][3]

Context:

The formation of

Experimental Protocol:

Reagents:

-

This compound (1.0 equiv)

-

Catalyst: Glacial Acetic Acid (AcOH) or

(for sterically hindered ketones)[1][2]

Step-by-Step:

-

Dissolution: Charge a round-bottom flask with this compound (1.0 mmol) and dissolve in EtOH (5 mL).

-

Addition: Add the aldehyde (1.0 mmol). If the aldehyde is solid, predissolve in a minimal amount of EtOH.[1][2]

-

Catalysis: Add 2–3 drops of glacial AcOH.

-

Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).[1][2] The product typically precipitates upon formation.

-

Isolation: Cool to room temperature (RT). If precipitation is not immediate, cool to 0 °C. Filter the solid and wash with cold EtOH.[2]

-

Purification: Recrystallize from EtOH/DMF if necessary.

Self-Validating Optimization Table:

| Variable | Condition A (Standard) | Condition B (Hindered) | Observation/Outcome |

|---|---|---|---|

| Solvent | Ethanol (0.2 M) | Methanol (0.5 M) | MeOH promotes faster precipitation for polar products.[1][2] |

| Catalyst | AcOH (Cat.)[1][2][3] |

Part 3: Protocol B — Copper-Catalyzed C-H Sulfonylation

Context: Sulfonohydrazides can serve as sulfonyl radical precursors.[4] In the presence of a copper catalyst and an oxidant, this compound generates a sulfonyl radical that attacks electron-rich arenes (like indoles) at the C3 position. This avoids the use of unstable sulfonyl chlorides.

Mechanistic Logic: The reaction proceeds via a radical pathway.[5] The iodide anion is oxidized to an iodine radical, which abstracts hydrogen from the hydrazide, leading to the formation of a sulfonyl radical.[1][2] This radical adds to the indole, followed by oxidative restoration of aromaticity.[2]

Figure 2: Radical mechanism for the C-H sulfonylation of indoles.[1][2]

Experimental Protocol:

Reagents:

-

This compound (0.6 mmol)

-

Oxidant: TBHP (tert-Butyl hydroperoxide, 2.0 equiv, 70% aq.)[1][2]

-

Solvent: DMSO (2.0 mL)

Step-by-Step:

-

Assembly: In a reaction tube, combine the indole, sulfonohydrazide, CuI, and TBAI.

-

Solvent & Oxidant: Add DMSO followed by the dropwise addition of TBHP.

-

Reaction: Seal the tube and heat to 80 °C for 8–12 hours.

-

Safety Note: Sulfonohydrazides release

gas upon decomposition. Ensure the vessel is pressure-rated or vented through a bubbler if scaling up (>1g).[2]

-

-

Work-up: Quench with saturated

(to neutralize excess peroxide/iodine). Extract with Ethyl Acetate (3x).[1][2] -

Purification: Silica gel chromatography. The 5-ethyl group increases lipophilicity, often requiring a gradient of Hexane/EtOAc (90:10 to 70:30).[1][2]

Part 4: Protocol C — Palladium-Catalyzed Desulfitative Coupling

Context:

This "advanced" protocol utilizes the sulfonohydrazide as a surrogate for organometallic reagents (like boronic acids).[2] Under Pd-catalysis, the molecule undergoes desulfitation (loss of

Experimental Protocol:

Reagents:

-

This compound (0.75 mmol)

-

Catalyst:

(5 mol%)[1][2] -

Ligand: XPhos (10 mol%) or

[1][2] -

Base:

(2.0 equiv)[1][2]

Step-by-Step:

-

Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.

-

Loading: Add

, Ligand, Base, and the Sulfonohydrazide.[1][2] -

Liquid Addition: Add the Aryl Bromide (if liquid) and Dioxane via syringe.[2]

-

Heating: Heat to 100 °C for 16 hours.

-

Mechanism Check: The base facilitates the formation of a diazo species in situ, which then undergoes Pd-catalyzed cross-coupling involving

extrusion.

-

-

Filtration: Filter through a Celite pad to remove Pd black.

-

Analysis: Check for the disappearance of the characteristic sulfonohydrazide peaks in NMR (broad NH protons at ~9.0 and 4.0 ppm).

References

-

Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. RSC Advances, 2022.

-

One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. Synform, 2016.

-

Efficient desulfinylative cross-coupling of thiophene and furan sulfinates. New Journal of Chemistry, 2014.[2]

-

N-Heterocyclic Carbene-Catalyzed Facile Synthesis of Phthalidyl Sulfonohydrazones. ACS Omega, 2023.

-

Synthesis and Reactions of Sulphone Hydrazides. International Journal of Chemical and Molecular Engineering, 2014.[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Heterocyclic Carbene-Catalyzed Facile Synthesis of Phthalidyl Sulfonohydrazones: Density Functional Theory Mechanistic Insights and Docking Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarly.org [scholarly.org]

- 4. Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05956H [pubs.rsc.org]

- 5. Oxidative Dehydrogenative Coupling of Thiols with Alkanes for the Synthesis of Sulfoxides [organic-chemistry.org]

- 6. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]

Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 5-Ethylthiophene-2-sulfonohydrazide

Introduction: Accelerating Heterocyclic Synthesis through Microwave Irradiation

In the landscape of modern medicinal chemistry and drug development, the rapid and efficient synthesis of novel heterocyclic scaffolds is of paramount importance. Thiophene derivatives, in particular, are privileged structures known for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The subject of this guide, 5-Ethylthiophene-2-sulfonohydrazide, is a versatile building block poised for the generation of diverse thiophene-containing compounds.

Conventional synthetic methods often necessitate prolonged reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant enhancements in reaction rates, yields, and product purity.[3][4] This is achieved through the unique mechanism of dielectric heating, where polar molecules in the reaction mixture align with the rapidly oscillating electric field of the microwaves, leading to rapid and uniform heating throughout the sample. This guide provides detailed protocols and insights into the application of microwave-assisted synthesis for the derivatization of this compound, enabling researchers to expedite the discovery and development of new chemical entities.

Core Principles of Microwave-Assisted Synthesis with this compound

The utility of this compound as a synthetic precursor lies in the reactivity of its sulfonohydrazide moiety. This functional group can participate in a variety of cyclization and condensation reactions to form a range of heterocyclic systems. Microwave irradiation is particularly adept at promoting these transformations due to several key advantages:

-

Rapid Heating: Microwaves can heat a reaction mixture to the desired temperature in a matter of seconds to minutes, a stark contrast to the slower heat transfer of conventional oil baths.

-

Superheating Effects: Solvents can be heated to temperatures significantly above their boiling points in sealed microwave vials, dramatically accelerating reaction kinetics.

-

Selective Heating: Polar molecules, such as the reactants and any polar solvents, absorb microwave energy more efficiently than nonpolar ones, leading to localized heating that can enhance reaction rates.

These principles will be leveraged in the following protocols to facilitate the efficient synthesis of novel pyrazole and thiadiazole derivatives from this compound.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 1-(5-Ethylthiophen-2-ylsulfonyl)-3,5-dimethyl-1H-pyrazole

This protocol details the synthesis of a pyrazole derivative through the condensation of this compound with a 1,3-dicarbonyl compound, a reaction analogous to the Knorr pyrazole synthesis. Microwave irradiation is employed to drastically reduce the reaction time and improve the yield.

Objective: To synthesize 1-(5-Ethylthiophen-2-ylsulfonyl)-3,5-dimethyl-1H-pyrazole via a microwave-assisted cyclocondensation reaction.

Materials and Reagents:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Ethanol (anhydrous)

-

Glacial Acetic Acid (catalyst)

-

Microwave synthesis vials (10 mL) with caps

-

Microwave synthesizer

Experimental Workflow:

Caption: Workflow for the microwave-assisted synthesis of a pyrazole derivative.

Detailed Step-by-Step Methodology:

-

To a 10 mL microwave synthesis vial, add this compound (1.0 mmol, 206.3 mg).

-

Add acetylacetone (1.1 mmol, 110.1 mg, 0.11 mL).

-

Add 3 mL of anhydrous ethanol to the vial, followed by 2-3 drops of glacial acetic acid.

-

Seal the vial with a cap and place it in the cavity of the microwave synthesizer.

-

Irradiate the reaction mixture at a constant temperature of 120°C for 10 minutes, with magnetic stirring.

-

After the irradiation is complete, allow the vial to cool to room temperature.

-

Pour the contents of the vial into a beaker containing 20 mL of ice-cold water.

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold water and dry it under vacuum.

-

For further purification, recrystallize the crude product from ethanol.

| Parameter | Value | Reference |

| Temperature | 120°C | [1] |

| Time | 10 minutes | |

| Solvent | Ethanol | |

| Catalyst | Glacial Acetic Acid |

Causality Behind Experimental Choices:

-

Ethanol is chosen as the solvent due to its good microwave absorption properties and its ability to dissolve the reactants.

-

Glacial Acetic Acid acts as a catalyst to promote the initial condensation and subsequent cyclization.

-

A slight excess of acetylacetone is used to ensure the complete consumption of the starting sulfonohydrazide.

-

The reaction temperature of 120°C is selected to provide sufficient thermal energy for the reaction to proceed rapidly, a temperature easily and safely achievable in a sealed microwave vial.[1]

Protocol 2: Microwave-Assisted Synthesis of 2-(5-Ethylthiophen-2-ylsulfonyl)-5-phenyl-1,3,4-thiadiazole

This protocol outlines the synthesis of a 1,3,4-thiadiazole derivative. The reaction involves the cyclization of an intermediate formed from this compound and an aromatic acid, facilitated by a dehydrating agent under microwave irradiation.

Objective: To synthesize 2-(5-Ethylthiophen-2-ylsulfonyl)-5-phenyl-1,3,4-thiadiazole using a microwave-assisted cyclization.

Materials and Reagents:

-

This compound

-

Benzoic acid

-

Phosphorus oxychloride (POCl₃)

-

Microwave synthesis vials (10 mL) with caps

-

Microwave synthesizer

Experimental Workflow:

Caption: Workflow for the microwave-assisted synthesis of a thiadiazole derivative.

Detailed Step-by-Step Methodology:

-

In a 10 mL microwave synthesis vial, combine this compound (1.0 mmol, 206.3 mg) and benzoic acid (1.0 mmol, 122.1 mg).

-

Caution: Perform this step in a well-ventilated fume hood. Carefully add phosphorus oxychloride (2 mL) dropwise to the mixture.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at 140°C for 5 minutes with magnetic stirring.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice in a beaker.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid thoroughly with water and dry it.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/DMF mixture.

| Parameter | Value | Reference |

| Temperature | 140°C | [5] |

| Time | 5 minutes | [5] |

| Dehydrating Agent | POCl₃ | [5] |

| Solvent | Neat (POCl₃ acts as solvent) | [5] |

Causality Behind Experimental Choices:

-

Phosphorus oxychloride serves as both a dehydrating agent and a solvent in this reaction, facilitating the cyclization to the thiadiazole ring.[5]

-

The reaction is performed neat (without an additional solvent) to maximize the concentration of reactants and the efficiency of microwave heating.

-

A temperature of 140°C is chosen to overcome the activation energy for the cyclization reaction within a short timeframe.

-

The work-up procedure involving quenching with ice and neutralization is critical for hydrolyzing the excess POCl₃ and isolating the product.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. The progress of each reaction can be monitored by Thin Layer Chromatography (TLC). The final products should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their identity and purity. The expected spectral data for the synthesized compounds should be consistent with the proposed structures. For example, in the pyrazole synthesis, the disappearance of the NH₂ protons of the sulfonohydrazide and the appearance of characteristic pyrazole ring proton signals in the ¹H NMR spectrum would validate the successful transformation.

Conclusion

The application of microwave-assisted synthesis to this compound offers a rapid and efficient pathway to a variety of heterocyclic compounds of potential interest in drug discovery. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this versatile building block. By understanding the principles of microwave chemistry and following these robust methodologies, scientists can significantly accelerate their research and development efforts.

References

- Namera, D. L., Kapadiya, K. M., Chhatrola, M. M., & Bhoya, U. C. (2014). Microwave Assisted Synthesis of Some Novel Sulphonamide bearing Pyrazolone Core Structure. International Letters of Chemistry, Physics and Astronomy, 11(2), 116-126.

- Kidwai, M., Aryal, R. K., & Misra, P. (2001). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry, 40B, 717-718.

- Shcherbyna, R. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances.

- Karaali, N., Mentese, E., Yilmaz, F., Usta, A., & Kahveci, B. (2015). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. Journal of the Chilean Chemical Society, 60(1), 2785-2791.

- Mady, M. F., Saleh, T. S., El-Kateb, A. A., Abd El-Rahman, N. M., & Abd El-Moez, S. I. (2015). Microwave-assisted synthesis of novel pyrazole and pyrazolo[3,4-d]pyridazine derivatives incorporating diaryl sulfone moiety as potential antimicrobial agents.

- De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969.

- Saad, H. A., et al. (2021). Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors. Bioorganic Chemistry, 112, 104923.

- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences.

-

Gomha, S. M., & Riyadh, S. M. (2011). Synthesis under Microwave Irradiation of[6]Triazolo[3,4-b][6][7]thiadiazoles and Other Diazoles Bearing Indole Moieties and Their Antimicrobial Evaluation. Molecules, 16(10), 8244-8256.

- Shirmohammadi, M., et al. (2023). Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review. International Journal for Scientific Research & Development, 11(5).

- Gomha, S. M., et al. (2018). Synthesis Under Microwave Irradiation and Molecular Docking of Some Novel Bioactive Thiadiazoles. Mini-Reviews in Medicinal Chemistry, 18(15), 1305-1315.

- Kumar, A., et al. (2021). One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study.

- Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26(03), 404-407.

- Min, C., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances.

- Li, Z., et al. (2007). Microwave-Assisted Synthesis and Biological Activity of 2,5-disubstituted-1,3,4-thiadiazole. Chinese Journal of Organic Chemistry, 27(2), 246-250.

-

Kumar, P. S., et al. (2019). Synthesis Under Microwave Irradiation of N- Substituted 3-phenyl[6]triazolo[3,4-b][6][7]thiadiazoles. International Journal of Creative Research Thoughts, 7(2), 482-490.

- Gul, H. I., et al. (2017). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of enzyme inhibition and medicinal chemistry, 32(1), 319–325.

- Gul, H. I., et al. (2017). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 319-325.

- Gul, H. I., et al. (2017). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 319-325.

- Gnanaoli, K., et al. (2022). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. HETEROCYCLES, 104(11), 2021-2059.

- Candeias, N. R., et al. (2012). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Current Organic Chemistry, 16(24), 2944-2972.

- Meshram, J. S., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14(10), 5547-5565.

- Deb, M. L., et al. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences, 16(5), 1-15.

- Singh, N., Singh, R., Raghuvanshi, D. S., & Singh, K. N. (2013).

- Squeo, B. M., et al. (2009). Microwave-assisted synthesis of thiophene fluorophores, labeling and multilabeling of monoclonal antibodies, and long lasting staining of fixed cells. Journal of the American Chemical Society, 131(31), 10892-10900.

- Al-Said, M. S., et al. (2011). Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. Molecules, 16(6), 5139-5154.

- Borah, P., & Sarma, B. (2022). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry, 15(1), 103512.

- Campos, J. F., Cimorelli, M., & Berteina-Raboin, S. (2021). Microwave-Assisted CH Activation of the Thiophene Ring: A Simple Approach to Access Substituted Thienopyridines. ChemistrySelect, 6(29), 7434-7438.

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]

- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]

- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Strategic Deployment of 5-Ethylthiophene-2-sulfonohydrazide in Medicinal Chemistry

Topic: Application of 5-Ethylthiophene-2-sulfonohydrazide in Drug Discovery Scaffolds Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Leads

Executive Summary & Strategic Rationale

This compound (CAS: 78380-36-6) is a high-value organosulfur building block that transcends its traditional role as a simple reagent. In modern drug discovery, it serves two critical functions:

-

A "Bench-Stable" Radical Precursor: It acts as a surrogate for the unstable 5-ethylthiophene-2-sulfonyl chloride, enabling redox-neutral, nickel-catalyzed cross-couplings to install sulfonyl motifs without harsh conditions.

-

A Bioisosteric Scaffold: It introduces the 5-ethylthiophene moiety, a lipophilic bioisostere of the

-ethylphenyl group. The specific placement of the ethyl group at the C5 position blocks the primary metabolic soft spot of the thiophene ring, significantly enhancing metabolic stability compared to unsubstituted thiophene analogues.

The "Thiophene Advantage" in SAR

Replacing a phenyl ring with a thiophene ring (scaffold hopping) often improves potency due to thiophene’s altered electronic distribution (electron-rich) and slightly smaller van der Waals radius. However, 2-substituted thiophenes are metabolically vulnerable at the C5 position.

-

Problem: Unsubstituted C5 positions are rapidly oxidized by Cytochrome P450 enzymes.

-

Solution: The 5-ethyl substituent in this compound sterically and chemically blocks this metabolic hotspot, extending the scaffold's half-life (

) while maintaining favorable lipophilicity (LogP).

Application I: Redox-Neutral C(sp²)–S Cross-Coupling

Context: Traditional sulfone synthesis requires sulfonyl chlorides (unstable, moisture-sensitive) or sodium sulfinates (solubility issues). Sulfonyl hydrazides offer a superior alternative as stable, crystalline radical precursors.

Mechanism of Action

Under nickel catalysis, the hydrazide moiety acts as a "programmable" leaving group.[1] It releases

Figure 1: Simplified mechanistic flow for the Ni-catalyzed sulfonyl radical cross-coupling. The hydrazide serves as a clean radical source.

Protocol A: Nickel-Catalyzed Synthesis of Diaryl Sulfones

Objective: Coupling this compound with an aryl iodide (e.g., 4-iodotoluene) to form a sulfone scaffold.

Reagents:

-